Cas no 1043883-38-0 (4-Chloro-2-pyridin-4-ylthieno[2,3-d]pyrimidine)

4-Chloro-2-pyridin-4-ylthieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thienopyrimidine core substituted with a chloro group at the 4-position and a pyridinyl moiety at the 2-position. This structure imparts significant potential as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active molecules. The chloro group enhances reactivity for further functionalization, while the pyridinyl substitution contributes to binding affinity in target interactions. Its rigid fused-ring system offers stability and precise spatial orientation, making it valuable for structure-activity relationship studies. The compound is typically handled under controlled conditions due to its sensitivity. Suitable for research applications in drug discovery and development.
4-Chloro-2-pyridin-4-ylthieno[2,3-d]pyrimidine structure
1043883-38-0 structure
Product Name:4-Chloro-2-pyridin-4-ylthieno[2,3-d]pyrimidine
CAS No:1043883-38-0
MF:C11H6ClN3S
MW:247.703439235687
CID:5265008
Update Time:2025-06-14

4-Chloro-2-pyridin-4-ylthieno[2,3-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-{4-chlorothieno[2,3-d]pyrimidin-2-yl}pyridine
    • 4-Chloro-2-pyridin-4-ylthieno[2,3-d]pyrimidine
    • Inchi: 1S/C11H6ClN3S/c12-9-8-3-6-16-11(8)15-10(14-9)7-1-4-13-5-2-7/h1-6H
    • InChI Key: HDSPYLYVPXLVEE-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=CSC2=NC(C2C=CN=CC=2)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 247
  • XLogP3: 3.1
  • Topological Polar Surface Area: 66.9

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Additional information on 4-Chloro-2-pyridin-4-ylthieno[2,3-d]pyrimidine

Comprehensive Overview of 4-Chloro-2-pyridin-4-ylthieno[2,3-d]pyrimidine (CAS No. 1043883-38-0)

4-Chloro-2-pyridin-4-ylthieno[2,3-d]pyrimidine (CAS No. 1043883-38-0) is a heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This compound belongs to the thienopyrimidine family, a class of molecules known for their diverse biological activities and applications in drug discovery. The presence of both pyridine and thieno[2,3-d]pyrimidine moieties in its structure makes it a versatile scaffold for designing novel therapeutic agents.

In recent years, the demand for small molecule inhibitors and kinase-targeting compounds has surged, driven by advancements in cancer research and personalized medicine. 4-Chloro-2-pyridin-4-ylthieno[2,3-d]pyrimidine has been explored as a potential candidate for modulating kinase activity, particularly in the context of tyrosine kinase inhibitors (TKIs). Researchers are increasingly focusing on its structure-activity relationship (SAR) to optimize its efficacy and selectivity for specific biological targets.

The compound's synthetic accessibility and structural modularity have also made it a popular choice for medicinal chemistry projects. Its chloro and pyridinyl substituents offer strategic sites for further chemical modifications, enabling the development of derivatives with enhanced pharmacokinetic properties. This adaptability aligns with the growing trend of fragment-based drug design (FBDD), where small molecular fragments are optimized to improve binding affinity and drug-like characteristics.

Beyond pharmaceuticals, 4-Chloro-2-pyridin-4-ylthieno[2,3-d]pyrimidine has potential applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its conjugated system and electron-rich heterocycles contribute to its charge transport properties, making it a candidate for optoelectronic devices. This dual utility in both life sciences and advanced materials underscores its interdisciplinary significance.

From an analytical chemistry perspective, the compound's UV-Vis absorption and fluorescence properties have been studied to understand its behavior in various solvents and environments. Such studies are critical for applications in sensing technologies and bioimaging, where precise molecular interactions are required. The compound's stability and solubility profiles further enhance its suitability for these applications.

In the context of green chemistry, researchers are investigating sustainable synthetic routes for 4-Chloro-2-pyridin-4-ylthieno[2,3-d]pyrimidine to minimize environmental impact. Techniques such as microwave-assisted synthesis and catalysis are being explored to improve yield and reduce waste. These efforts align with global initiatives to promote eco-friendly chemical processes in industrial and academic settings.

The compound's patent landscape reveals its inclusion in several intellectual property filings, particularly in the areas of oncology and inflammatory diseases. This highlights its commercial potential and the competitive interest from pharmaceutical companies. As the field of precision medicine evolves, 4-Chloro-2-pyridin-4-ylthieno[2,3-d]pyrimidine may play a pivotal role in the development of targeted therapies.

For researchers seeking high-purity reference standards, 4-Chloro-2-pyridin-4-ylthieno[2,3-d]pyrimidine is available from specialized suppliers with rigorous quality control protocols. Its characterization data, including NMR, HPLC, and mass spectrometry profiles, are essential for ensuring reproducibility in experimental studies. This level of detail is critical for peer-reviewed publications and regulatory submissions.

In summary, 4-Chloro-2-pyridin-4-ylthieno[2,3-d]pyrimidine (CAS No. 1043883-38-0) is a multifaceted compound with broad applications in drug discovery, materials science, and analytical chemistry. Its unique structural features and functional groups make it a valuable tool for scientists exploring new frontiers in molecular design and technology innovation. As research continues to uncover its full potential, this compound is poised to remain a focal point in interdisciplinary scientific endeavors.

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